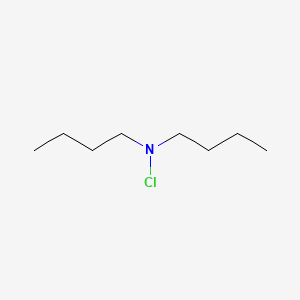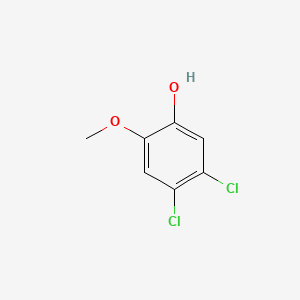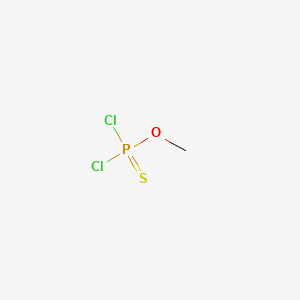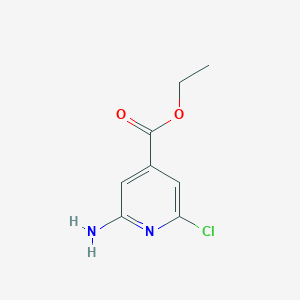
Ethyl 2-amino-6-chloroisonicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-amino-6-chloroisonicotinate is a chemical compound with the molecular formula C8H9ClN2O2 It is a derivative of pyridine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-amino-6-chloroisonicotinate typically involves the reaction of 2-amino-6-chloropyridine with ethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired ester product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large-scale reactors and continuous flow systems to ensure efficient production. The reaction mixture is typically purified using techniques such as recrystallization or chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-amino-6-chloroisonicotinate undergoes various types of chemical reactions, including:
Substitution Reactions: The amino and chloro groups on the pyridine ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases.
Major Products Formed:
Substitution Reactions: Formation of substituted pyridine derivatives.
Oxidation and Reduction Reactions: Formation of corresponding oxides or amines.
Coupling Reactions: Formation of biaryl compounds.
Scientific Research Applications
Ethyl 2-amino-6-chloroisonicotinate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 2-amino-6-chloroisonicotinate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
- Ethyl 2-chloropyridine-4-carboxylate
- Methyl 6-chloropyridine-2-carboxylate
- 2-Amino-6-chloropyridine
Comparison: Ethyl 2-amino-6-chloroisonicotinate is unique due to the presence of both amino and chloro substituents on the pyridine ring, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a versatile platform for the synthesis of various derivatives and has shown promising potential in scientific research .
Properties
CAS No. |
28056-05-5 |
|---|---|
Molecular Formula |
C8H9ClN2O2 |
Molecular Weight |
200.62 g/mol |
IUPAC Name |
ethyl 2-amino-6-chloropyridine-4-carboxylate |
InChI |
InChI=1S/C8H9ClN2O2/c1-2-13-8(12)5-3-6(9)11-7(10)4-5/h3-4H,2H2,1H3,(H2,10,11) |
InChI Key |
ZFTAEJJVVQTXKD-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=NC(=C1)Cl)N |
Canonical SMILES |
CCOC(=O)C1=CC(=NC(=C1)Cl)N |
Key on ui other cas no. |
28056-05-5 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
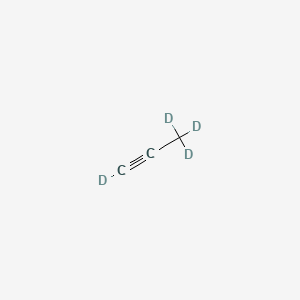
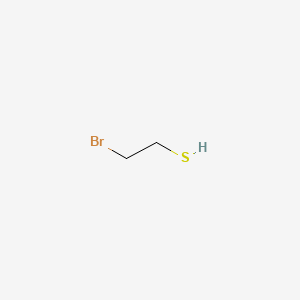

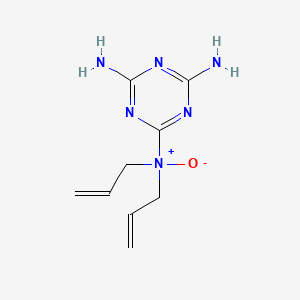

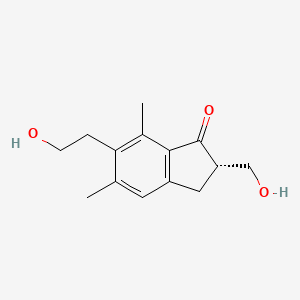
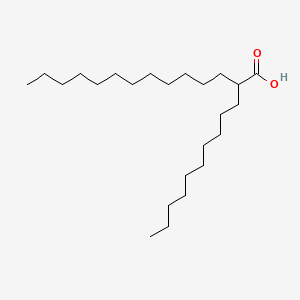
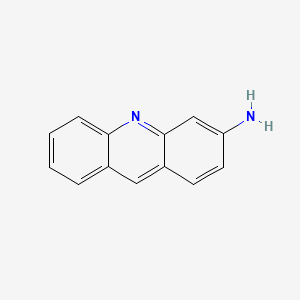
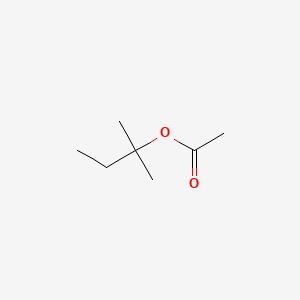

![1-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B1606922.png)
